molecular formula C11H13ClN2O B13563302 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride

2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride

Cat. No.: B13563302
M. Wt: 224.68 g/mol
InChI Key: MYMNSWSVEKAHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to inherent limitations.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain the target compound with high yields.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to scale up the production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is unique due to its specific structure, which combines the azetidine ring with an isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-(azetidin-3-yl)-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c14-11-10-4-2-1-3-8(10)7-13(11)9-5-12-6-9;/h1-4,9,12H,5-7H2;1H

InChI Key

MYMNSWSVEKAHLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.